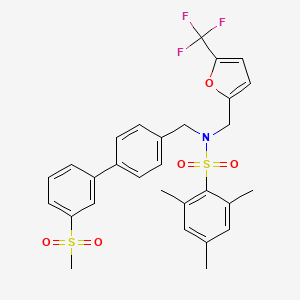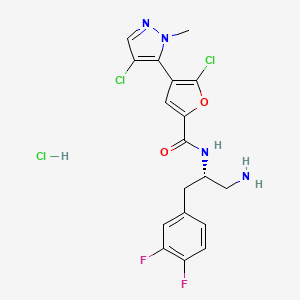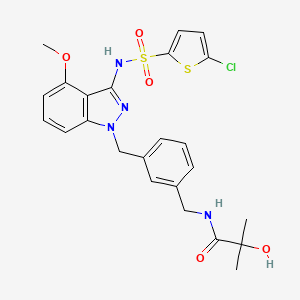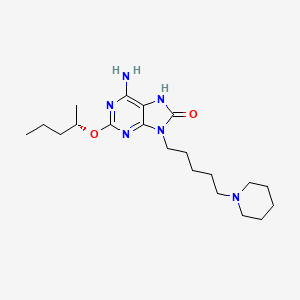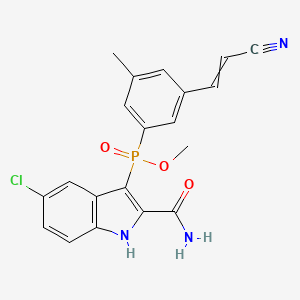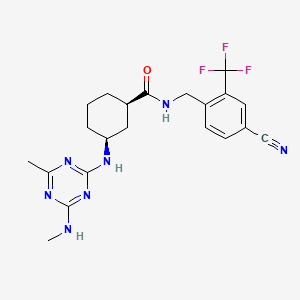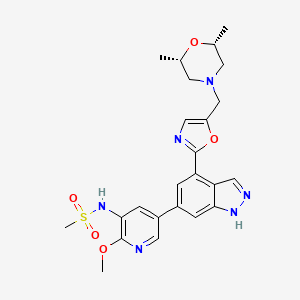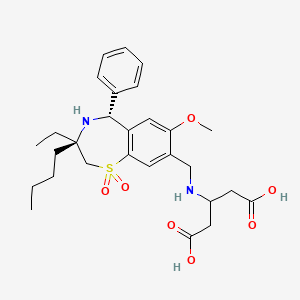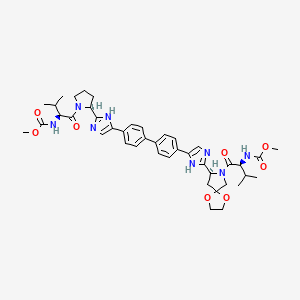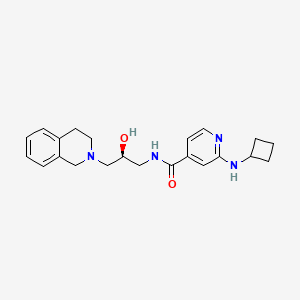
GSK591
Übersicht
Beschreibung
PRMT5 ist ein Enzym, das eine entscheidende Rolle bei der Methylierung von Argininresten an Histon- und Nicht-Histon-Proteinen spielt, was für verschiedene biologische Prozesse unerlässlich ist, darunter Genexpression, Signaltransduktion und DNA-Reparatur .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
GSK591 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen umfasst. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
- Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen.
- Einführung von funktionellen Gruppen durch selektive Substitutionsreaktionen.
- Reinigung und Isolierung des Endprodukts unter Verwendung chromatografischer Techniken .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst die Skalierung des Laborsyntheseprozesses bei gleichzeitiger Sicherstellung hoher Ausbeute und Reinheit. Dies wird durch Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl sowie durch den Einsatz fortschrittlicher Reinigungstechniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kristallisation erreicht .
Wissenschaftliche Forschungsanwendungen
GSK591 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als chemische Sonde verwendet, um die Funktion von PRMT5 und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen
Biologie: Wird in Studien eingesetzt, um die Rolle von PRMT5 bei der Genexpression, Signaltransduktion und DNA-Reparatur zu verstehen
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Krankheiten wie Krebs untersucht, bei denen PRMT5 häufig überexprimiert wird
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel verwendet, die auf PRMT5 abzielen
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von PRMT5 hemmt. PRMT5 katalysiert die symmetrische Dimethylierung von Argininresten an Histon- und Nicht-Histon-Proteinen, was für verschiedene zelluläre Prozesse entscheidend ist. Durch die Hemmung von PRMT5 stört this compound diese Prozesse, was zu Veränderungen der Genexpression, Signaltransduktion und DNA-Reparatur führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Histon H4, SmD3 und verschiedene andere Proteine, die mit PRMT5 interagieren .
Wirkmechanismus
Target of Action
GSK591, also known as EPZ015866 or GSK3203591, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II protein arginine methyltransferase that dimethylates histones, such as H3, H4, and H2A, and non-histone proteins, such as p53, p65, and HOXA9 . It plays a crucial role in various biological processes, including mRNA splicing, DNA repair, signal transduction, cell cycle, apoptosis, and oncogenesis .
Mode of Action
This compound interacts with the PRMT5/MEP50 complex and inhibits its ability to methylate histone H4 . This inhibition results in the disruption of symmetric arginine methylation of SmD3 . The compound has an IC50 of 4 nM, indicating its high potency .
Biochemical Pathways
PRMT5 regulates various cellular processes through its interaction with a number of binding partners that influence its substrate specificity . In particular, PRMT5 has been found to regulate the transcription of the epidermal growth factor receptor (EGFR) and modulate the EGFR and AKT pathways . It also orchestrates the activation of NFκB, resulting in the upregulation of the pro-EMT transcription factors ZEB1, SNAIL, and TWIST1 .
Result of Action
Pharmacological inhibition of PRMT5 by this compound has been shown to suppress the growth of patient-derived GBM stem cell cultures . It also disrupts splicing across the transcriptome, particularly affecting cell cycle gene products .
Action Environment
The efficacy of this compound can be influenced by the tumor microenvironment. For instance, PRMT5 inhibition was found to reduce lung tumor progression in immunocompromised mice, but the effects were weakened in immunocompetent mice This suggests that the immune status of the host can impact the effectiveness of this compound
Biochemische Analyse
Biochemical Properties
GSK591 potently inhibits the PRMT5/MEP50 complex from methylating histone H4 with an IC50 value of 11 nM . It interacts with the PRMT5/MEP50 complex, which plays a crucial role in a variety of biological processes . The interaction between this compound and the PRMT5/MEP50 complex is selective, as this compound does not significantly inhibit other methyltransferases .
Cellular Effects
In Z-138 cells, this compound inhibits the symmetric arginine methylation of SmD3 with an EC50 value of 56 nM . This inhibition of symmetric arginine methylation can affect various cellular processes, including gene expression and signal transduction . In addition, this compound has been shown to suppress the growth of patient-derived glioblastoma stem cell cultures .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the PRMT5/MEP50 complex from methylating histone H4 . This inhibition disrupts the symmetric arginine methylation of SmD3, which can lead to changes in gene expression . Furthermore, this compound has been found to directly regulate the transcription of the epidermal growth factor receptor (EGFR), thereby modulating EGFR and AKT pathways .
Temporal Effects in Laboratory Settings
Over time, this compound treatment has been observed to trigger apoptosis in a dose-dependent manner . This suggests that the effects of this compound on cellular function may change over time, potentially due to the compound’s stability and degradation .
Dosage Effects in Animal Models
In animal models, this compound has been administered at a dose of 50 mg/kg for 12 days . The effects of this compound on tumor growth and metastasis were observed to vary with different dosages .
Metabolic Pathways
This compound is involved in the PRMT5 pathway, where it inhibits the PRMT5/MEP50 complex . This can affect metabolic flux and metabolite levels, as PRMT5 is known to play a role in various cellular processes, including mRNA splicing, DNA repair, signal transduction, cell cycle, apoptosis, and oncogenesis .
Transport and Distribution
Given its role as an inhibitor of the PRMT5/MEP50 complex, it is likely that this compound is transported to the nucleus where this complex exerts its function .
Subcellular Localization
Considering its role in inhibiting the PRMT5/MEP50 complex, which is known to be located in the nucleus , it is likely that this compound also localizes to the nucleus to exert its effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GSK591 is synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of functional groups through selective substitution reactions.
- Purification and isolation of the final product using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This is achieved through optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like high-performance liquid chromatography (HPLC) and crystallization .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GSK591 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für weitere Studien und Anwendungen verwendet werden können .
Vergleich Mit ähnlichen Verbindungen
GSK591 wird mit anderen PRMT5-Inhibitoren verglichen, wie zum Beispiel:
GSK3326595: Ein weiterer potenter PRMT5-Inhibitor mit einem anderen Wirkmechanismus.
JNJ-64619178: Ein PRMT5-Inhibitor, der in klinischen Studien auf seine Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht wird.
PF-06939999: Ein PRMT5-Inhibitor mit einem einzigartigen Wirkmechanismus, der auf das S-Adenosylmethionin-Substrat abzielt
This compound ist aufgrund seiner hohen Selektivität und Potenz bei der Hemmung von PRMT5 einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der biologischen Funktionen von PRMT5 und seiner potenziellen therapeutischen Anwendungen macht .
Eigenschaften
IUPAC Name |
2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYXZSXXXKKJU-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B607770.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)
